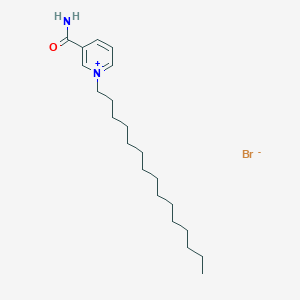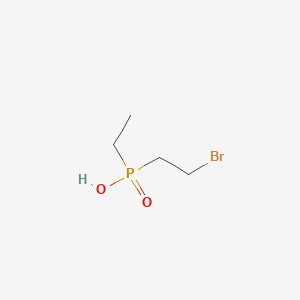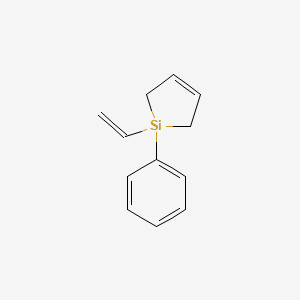
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole is a chemical compound known for its unique structural properties and potential applications in various fields. It is a member of the silole family, which is characterized by a five-membered ring containing silicon. The presence of both ethenyl and phenyl groups attached to the silole ring imparts distinct chemical and physical properties to this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-1-phenyl-2,5-dihydro-1H-silole typically involves the hydrosilylation of alkynylphenylsilanes. This process can be initiated using a silyl cation as a chain carrier. For instance, diorganyl [2-(trimethylsilylethynyl)phenyl]silanes can be treated with trityl tetrakis(pentafluorophenyl)borate (TPFPB) in benzene to afford the corresponding benzosiloles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrosilylation reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Substitution reactions can occur at the phenyl ring or the silicon atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Silole oxides.
Reduction: Ethyl-substituted siloles.
Substitution: Halogenated siloles.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential use in bioimaging and biosensing due to their fluorescence properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-ethenyl-1-phenyl-2,5-dihydro-1H-silole involves its interaction with molecular targets through its silicon-containing ring structure. The low-lying LUMOs (Lowest Unoccupied Molecular Orbitals) of siloles, resulting from the interaction between the σ* orbital of the silylene moiety and the π* orbital of the butadiene moiety, play a crucial role in its photophysical properties
Vergleich Mit ähnlichen Verbindungen
- 1,2-Ethanediol, 1-phenyl-
- 1H-Pyrrole, 2,5-dihydro-
- 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
Comparison: 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole stands out due to its unique silicon-containing ring structure, which imparts distinct photophysical properties compared to other similar compounds. For instance, while 1,2-ethanediol, 1-phenyl- is primarily used in organic synthesis, this compound is notable for its applications in optoelectronics and material science .
Eigenschaften
CAS-Nummer |
50694-32-1 |
|---|---|
Molekularformel |
C12H14Si |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
1-ethenyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C12H14Si/c1-2-13(10-6-7-11-13)12-8-4-3-5-9-12/h2-9H,1,10-11H2 |
InChI-Schlüssel |
VKASXOWNUAKPAO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si]1(CC=CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

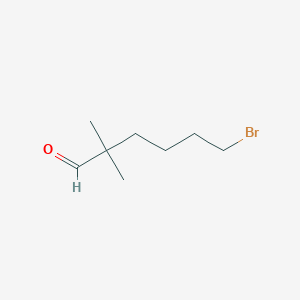
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)



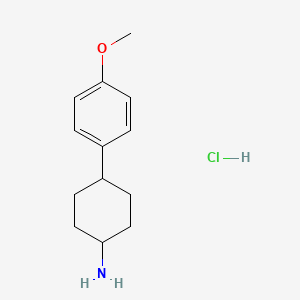
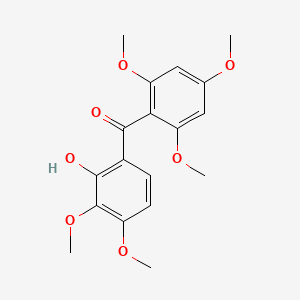
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
